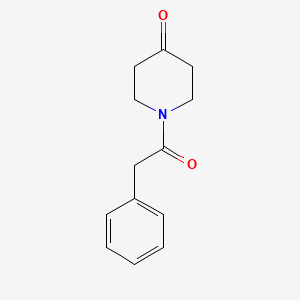![molecular formula C21H23N3O4S B2814497 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-95-5](/img/structure/B2814497.png)
5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with a pyridine ring, forming a pyrido[2,3-d]pyrimidine structure .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrimidine derivatives can be synthesized through various methods . For instance, one common method involves the reaction of β-dicarbonyl compounds with amidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrido[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyridine ring . This core is substituted with various functional groups, including a methoxyphenyl group, an oxoethylthio group, a dimethyl group, and a propyl group .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. For instance, the oxo group (=O) could potentially be involved in redox reactions, while the thio group (-SH) could participate in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar oxo, thio, and methoxy groups could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Applications in Heterocyclic Chemistry
- This compound is synthesized as part of efforts to create novel heterocyclic compounds, specifically focusing on anti-inflammatory and analgesic agents. The synthesis involves reactions with a range of chemicals, leading to the formation of different heterocyclic structures with potential therapeutic applications (Abu‐Hashem et al., 2020).
Potential as Cyclooxygenase Inhibitors
- Some derivatives of this compound show significant inhibitory activity against cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), which are enzymes involved in inflammation. This indicates potential applications in developing treatments for conditions involving inflammation (Abu‐Hashem et al., 2020).
Use in Nonlinear Optical Materials
- Research into the nonlinear optical properties of related compounds has been conducted. These properties are essential in various applications, including photonics and telecommunications. Compounds similar to the queried chemical have been studied for their potential as nonlinear optical materials, demonstrating promising results in specific parameters like the nonlinear refractive index and absorption coefficient (Shettigar et al., 2009).
Contributions to Crystallography
- The structural analysis of this compound contributes to the field of crystallography. Understanding the molecular and crystal structure of such compounds aids in the design of materials with desired properties for various scientific applications (Low et al., 2004).
Applications in Pharmaceutical Chemistry
- Derivatives of this compound are important in pharmaceutical chemistry, showing potential in areas like antibacterial and antiviral activities. The versatility in synthesizing various derivatives opens up possibilities for creating compounds with specific biological activities (Osyanin et al., 2014).
Potential in Cancer Research
- Some studies have explored the use of related compounds in cancer research. These compounds, due to their specific chemical structures, have been investigated for their anti-proliferative properties against various cancer cell lines, showing promising results in certain contexts (Mulakayala et al., 2012).
将来の方向性
作用機序
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions. The molecular results reveal that similar compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical markers.
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit ER stress and apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, suggesting that the compound may have broad effects on cellular health and function.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
特性
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-5-6-14-11-22-19-17(20(26)24(3)21(27)23(19)2)18(14)29-12-16(25)13-7-9-15(28-4)10-8-13/h7-11H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCBYOVMOFXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one](/img/structure/B2814416.png)
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)
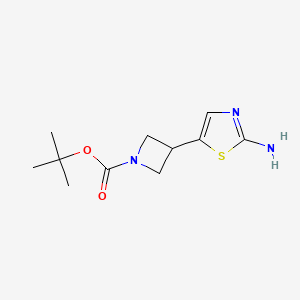
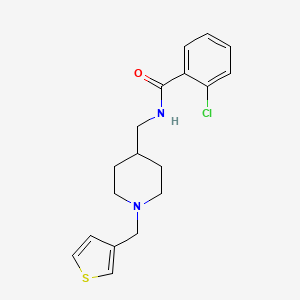
![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)
![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)
![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)
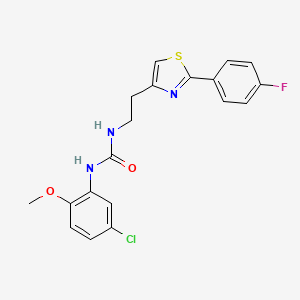
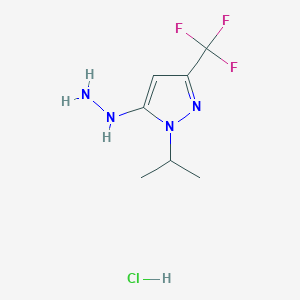
acetate](/img/structure/B2814435.png)
